N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its binding affinity with various biological targets .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or its derivatives in the presence of a catalyst .Molecular Structure Analysis
The benzimidazole core is planar and it is a crucial part of the structure of many important biomolecules .Chemical Reactions Analysis
The chemical reactions of benzimidazole derivatives are diverse, depending on the functional groups attached to the benzimidazole core .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives depend on the specific substituents on the benzimidazole core. Generally, benzimidazole derivatives are stable compounds .Scientific Research Applications
Antiparasitic and Antioxidant Activity
The compound has been studied for its combined antiparasitic and antioxidant activity . It has been found to be more active than clinically used anthelmintic drugs like albendazole and ivermectin against parasites like Trichinella spiralis .
Allosteric Activators of Human Glucokinase
N-benzimidazol-2yl benzamide analogues have been synthesized and assessed as allosteric activators of human glucokinase . This is significant for the therapy of type-2 diabetes .
Design of Coordination Compounds
The compound is used in the design of coordination compounds . It is often used to prepare metal complexes for modeling the active sites of relevant metalloenzymes .
Multifarious Biological Activities
Compounds containing these structural features have multifarious activities like antitumor, antifungal, antiviral, antiulcer, anticoagulant, antiallergic activities etc . They are also used as important drug candidates such as anthelmintics and proton-pump inhibitors .
Antibacterial Agents
Benzimidazole derivatives have been synthesized and evaluated as antibacterial agents . They have shown variable activity against tested Gram-positive and Gram-negative bacterial strains .
Organic Ligands and Functional Materials
Benzimidazoles are used as organic ligands and functional materials . They have various photophysical properties and photoelectric properties .
Boosting Conductivity of Doped Films
Its main decomposition product acts as a nucleating agent for DMBI-H with the overall effect of boosting conductivity of the final doped P (NDI2OD-T2) films .
8. Cytotoxic Activity Against Cancer Cell Lines One of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines with IC 50 values in the nanomolar range .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole derivatives have been found to interact with various biological targets, potentially affecting multiple biochemical pathways .
Pharmacokinetics
A study on n-benzimidazol-2yl benzamide analogues as allosteric activators of human glucokinase showed favourable pharmacokinetic profiles .
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-6-2-3-7-13(12)17(21)18-11-10-16-19-14-8-4-5-9-15(14)20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRBCAIFUKKRCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.